

theoretical properties of 2,4-dinitrophenylalanine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dinitrophenylalanine**

Cat. No.: **B1341741**

[Get Quote](#)

An In-depth Technical Guide on the Theoretical Properties of **2,4-Dinitrophenylalanine**

Abstract

N-(2,4-Dinitrophenyl)-L-phenylalanine, a derivative of the amino acid phenylalanine, is a compound of significant interest in biochemical research.^[1] The attachment of a dinitrophenyl group to the phenylalanine backbone imparts unique physicochemical and spectroscopic properties, making it a valuable tool for studying protein synthesis, enzyme activity, and for the analytical detection and quantification of amino acids.^[1] This technical guide provides a comprehensive overview of the theoretical properties of **2,4-dinitrophenylalanine**, including its physicochemical characteristics, spectroscopic data, synthesis, and key chemical reactions. Furthermore, it explores its potential biological activities and provides detailed experimental protocols for its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the application and theoretical underpinnings of this important biomolecule.

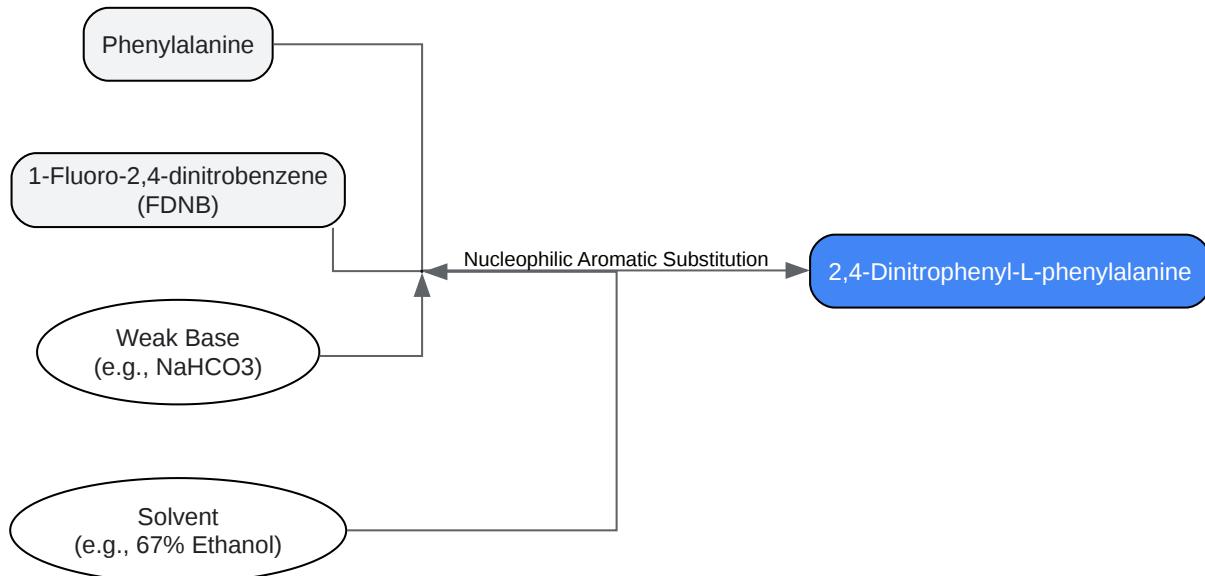
Physicochemical Properties

2,4-Dinitrophenylalanine is a yellow crystalline solid, a characteristic attributed to the dinitrophenyl moiety.^[1] It is generally soluble in organic solvents, with limited solubility in water. ^[1] The key physicochemical properties of N-(2,4-Dinitrophenyl)-L-phenylalanine and the related N-(2,4-Dinitrophenyl)-L-alanine are summarized in the table below for comparative analysis.

Property	N-(2,4-Dinitrophenyl)-L-phenylalanine	N-(2,4-Dinitrophenyl)-L-alanine
Molecular Formula	C ₁₅ H ₁₃ N ₃ O ₆ [1] [2]	C ₉ H ₉ N ₃ O ₆ [3]
Molecular Weight	331.28 g/mol [2]	255.18 g/mol [3]
IUPAC Name	(2S)-2-(2,4-dinitroanilino)-3-phenylpropanoic acid [2]	(2S)-2-(2,4-dinitroanilino)propanoic acid [3]
CAS Number	1655-54-5 [1] [2]	1655-52-3 [3]
Appearance	Yellow crystalline solid [1]	Powder to crystal [4]
Solubility	Soluble in organic solvents, limited solubility in water [1]	Soluble in Methanol [4]
XLogP3	3.7 [2]	2.2 [3]
Hydrogen Bond Donor Count	2 [2]	2 [3]
Hydrogen Bond Acceptor Count	7 [2]	7 [3]
Rotatable Bond Count	5 [2]	3 [3]

Spectroscopic Properties

The dinitrophenyl group in **2,4-dinitrophenylalanine** provides distinct spectroscopic signatures that are useful for its characterization and quantification.

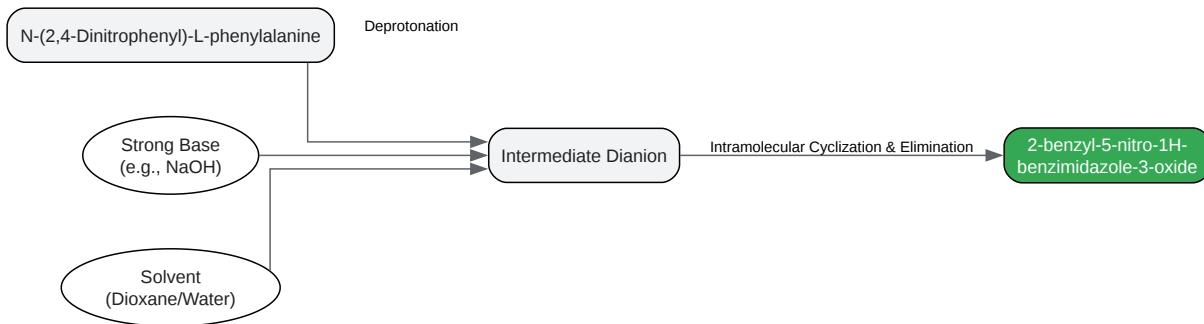

Spectroscopic Data	N-(2,4-Dinitrophenyl)-L-phenylalanine	N-(2,4-Dinitrophenyl)-L-alanine
Mass Spectrometry	GC-MS data available.[2] Collisionally activated mass spectral fragmentation shows sequential elimination of CO ₂ and H ₂ O.[5]	Mass spectrometry data available.[3]
Infrared (IR) Spectroscopy	IR data available.[5]	IR data available.[5]
¹ H-NMR Spectroscopy	¹ H-NMR data available.[5]	¹ H-NMR data available.[5]
UV-Vis Spectroscopy	The dinitrophenyl group imparts unique spectroscopic properties.[1]	The dinitrophenyl group imparts unique spectroscopic properties.[1]

Synthesis and Reactivity

The synthesis of N-(2,4-dinitrophenyl)amino acids is a well-established process. The primary reaction involves the nucleophilic substitution of a halogen on a dinitrobenzene derivative by the amino group of an amino acid.

General Synthesis of 2,4-Dinitrophenylalanine

A common method for the synthesis of N-(2,4-dinitrophenyl)amino acids involves the reaction of the amino acid with 1-fluoro-2,4-dinitrobenzene (FDNB) or 2,4-dinitrochlorobenzene.[5][6] The reaction is typically carried out in an aqueous or alcoholic solution in the presence of a weak base, such as sodium bicarbonate, to neutralize the liberated acid.



[Click to download full resolution via product page](#)

Caption: General synthesis of 2,4-dinitrophenyl-L-phenylalanine.

Base-Catalyzed Cyclization

A significant reaction of N-(2,4-dinitrophenyl)amino acids is their base-catalyzed cyclization to form 2-substituted 5-nitro-1H-benzimidazole-3-oxides.^[5] This reaction is of interest as these products are potential anti-bacterial agents.^[5] The reaction typically proceeds in the presence of a strong base, such as sodium hydroxide, in a solvent mixture like dioxane and water.^[5] The mechanism is proposed to involve an intermediate dianion of the dinitrophenylalanine.^[5]

[Click to download full resolution via product page](#)

Caption: Base-catalyzed cyclization of N-(2,4-dinitrophenyl)-L-phenylalanine.

Potential Biological Activities and Mechanism of Action

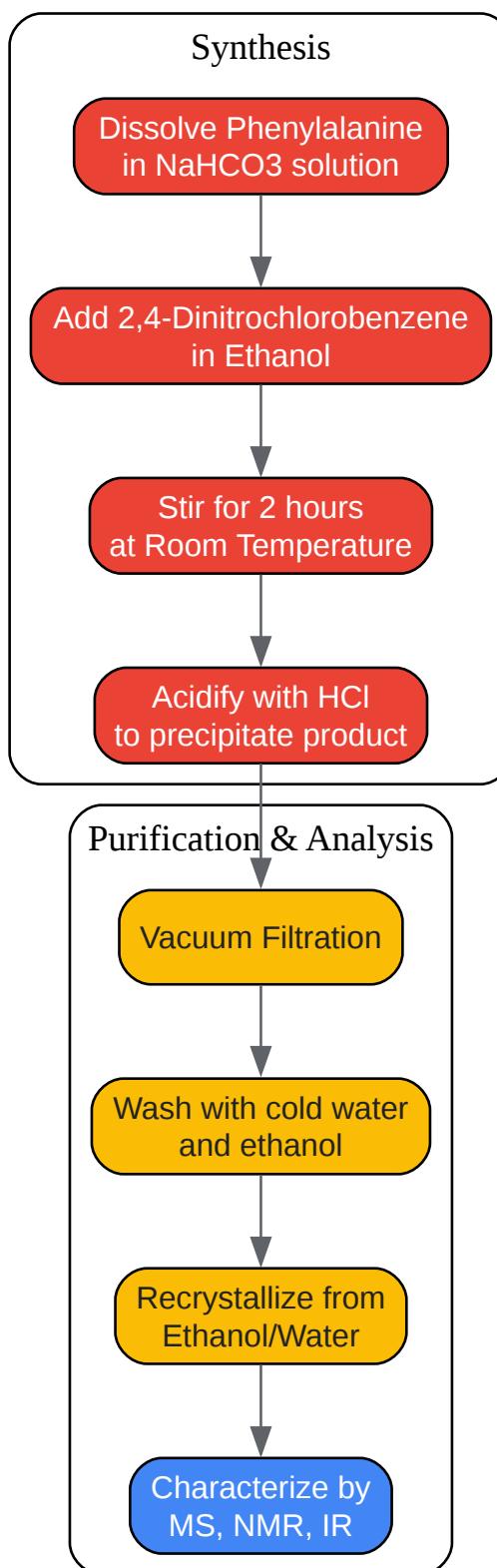
While **2,4-dinitrophenylalanine** itself is primarily used as a research tool, the broader class of dinitrophenyl compounds exhibits a range of biological activities. The parent compound, 2,4-dinitrophenol (DNP), is a well-known uncoupler of oxidative phosphorylation.^{[7][8]} It acts as a protonophore, dissipating the proton gradient across the mitochondrial membrane, which leads to a decrease in ATP synthesis and an increase in heat production.^[7] This mechanism has been explored for weight loss, though its use is banned due to severe toxicity.^[7]

Derivatives of 2,4-dinitrophenol have also been investigated for other therapeutic applications. Some 2,4-dinitrophenyl derivatives have shown potential as antioxidant and radical scavenging agents.^[9] Additionally, certain nitrobenzene compounds have been identified as inhibitors of human carbonic anhydrase isozymes I and II.^[9] At low concentrations, DNP has been reported to have neuroprotective effects against amyloid- β peptide toxicity, suggesting potential therapeutic avenues for neurodegenerative diseases.^[10] The cyclized products of 2,4-dinitrophenylamino acids, 2-substituted 5-nitro-1H-benzimidazole-3-oxides, are noted for their potential antibacterial properties.^{[5][11]}

Experimental Protocols

Synthesis of N-(2,4-Dinitrophenyl)-L-phenylalanine

A simplified and efficient procedure for the synthesis of N-(2,4-dinitrophenyl)amino acids has been reported.[5][12] The following is a generalized protocol based on the reaction of an amino acid with 2,4-dinitrochlorobenzene.


Materials:

- L-Phenylalanine
- 2,4-Dinitrochlorobenzene
- Sodium Bicarbonate (NaHCO_3)
- Ethanol (67% v/v)
- Diethyl ether
- Hydrochloric Acid (HCl)

Procedure:

- Dissolve L-phenylalanine in an aqueous solution of sodium bicarbonate.
- Add a solution of 2,4-dinitrochlorobenzene in ethanol to the amino acid solution.
- Stir the mixture vigorously at room temperature for approximately 2 hours. The solution will turn yellow.
- After the reaction is complete, acidify the solution with dilute hydrochloric acid to a pH of approximately 1-2. This will precipitate the DNP-amino acid.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the yellow crystalline product by vacuum filtration.
- Wash the product with cold water and then with a small amount of cold ethanol.

- Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain pure N-(2,4-dinitrophenyl)-L-phenylalanine.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1655-54-5: N-2,4-dnp-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 2. N-(2,4-Dinitrophenyl)-L-phenylalanine | C15H13N3O6 | CID 7266694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2,4-Dinitrophenyl)-L-alanine | C9H9N3O6 | CID 5464517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2,4-DINITROPHENYL)-L-ALANINE CAS#: 1655-52-3 [m.chemicalbook.com]
- 5. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 8. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [theoretical properties of 2,4-dinitrophenylalanine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1341741#theoretical-properties-of-2-4-dinitrophenylalanine\]](https://www.benchchem.com/product/b1341741#theoretical-properties-of-2-4-dinitrophenylalanine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com